molecular formula C8H5NO2 B3057714 1,2-Benzisoxazole-3-carboxaldehyde CAS No. 84395-93-7

1,2-Benzisoxazole-3-carboxaldehyde

Cat. No.: B3057714
CAS No.: 84395-93-7
M. Wt: 147.13 g/mol
InChI Key: BCFOTUOMXLELAR-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole-3-carboxaldehyde is a chemical compound . It is also known as Benzo[d]isoxazole-3-carbaldehyde .


Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves metal-free synthetic routes . The most commonly reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . There are also synthetic strategies for benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular formula of this compound is C8H5NO2 . It contains a benzene-fused isoxazole ring structure .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with a density of 1.18 g/cm^3 . Its molar mass is 119.123 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

1,2-Benzisoxazole derivatives are known for their wide range of synthetic and pharmaceutical applications due to their significant biological activities. An efficient synthetic pathway for 1,2-Benzisoxazoles involves the [4 + 1] annulation of N-phenoxyacetamides with aldehydes, facilitated by palladium-catalyzed C–H activation. This method preserves the O–N bonds and has been successfully applied in synthesizing pharmaceutical intermediates, such as risperidone (Duan et al., 2014). Additionally, 1,2-Benzisoxazole derivatives can be synthesized using base-catalyzed cyclization of o-hydroxy ketoximes or its derivatives, highlighting their significant therapeutic properties and importance in creating chemotherapeutic agents (Shastri, 2016).

Biological and Medicinal Applications

Isoxazole and benzisoxazole classes, including 1,2-benzisoxazole-3-carboxaldehyde, are vital in the development of biologically active molecules and as intermediates in medicinal chemistry. Specifically, 3-substituted-1,2-benzisoxazole and its derivatives are potential antipsychotic compounds. For example, Zonisamide, a 1,2-benzisoxazole derivative, is an efficient antiseizure agent, highlighting the compound's relevance in epilepsy treatment (Arava et al., 2011).

Mechanism of Action

While the specific mechanism of action for 1,2-Benzisoxazole-3-carboxaldehyde is not well-documented, benzisoxazole derivatives have been found to exhibit a variety of biological activities. For instance, zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide, has anticonvulsant properties .

Properties

IUPAC Name

1,2-benzoxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFOTUOMXLELAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472608
Record name 1,2-Benzisoxazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84395-93-7
Record name 1,2-Benzisoxazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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